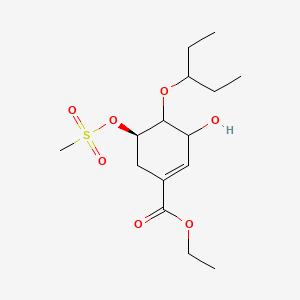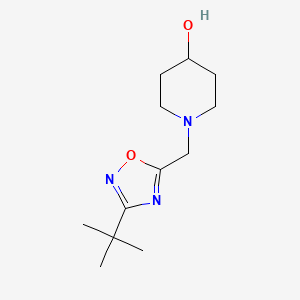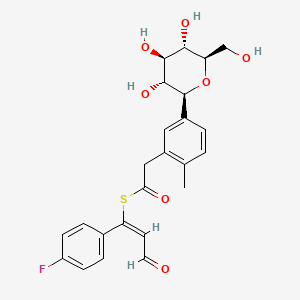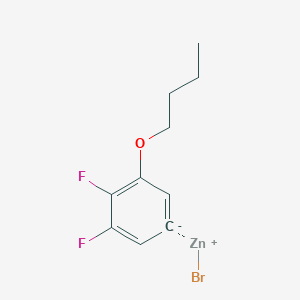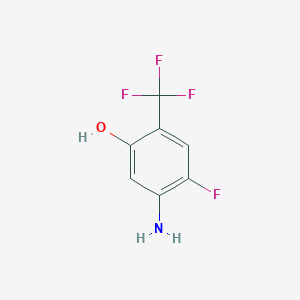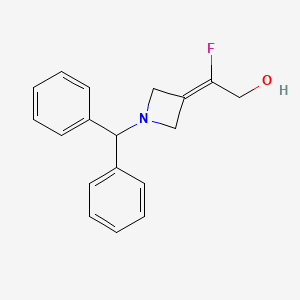
2-(1-Benzhydrylazetidin-3-ylidene)-2-fluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzhydrylazetidin-3-ylidene)-2-fluoroethan-1-ol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a benzhydryl group attached to an azetidine ring, which is further connected to a fluoroethanol moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzhydrylazetidin-3-ylidene)-2-fluoroethan-1-ol typically involves the reaction of benzhydryl chloride with azetidine under basic conditions to form the benzhydrylazetidine intermediate. This intermediate is then reacted with fluoroethanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzhydrylazetidin-3-ylidene)-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.
Aplicaciones Científicas De Investigación
2-(1-Benzhydrylazetidin-3-ylidene)-2-fluoroethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzhydrylazetidin-3-ylidene)-2-fluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with hydrophobic pockets in proteins, while the fluoroethanol moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(1-benzhydrylazetidin-3-ylidene) acetate: This compound shares a similar azetidine core but differs in the substituent groups attached to it.
N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide: Another compound with a benzhydrylazetidine structure but with different functional groups.
Uniqueness
2-(1-Benzhydrylazetidin-3-ylidene)-2-fluoroethan-1-ol is unique due to the presence of the fluoroethanol moiety, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C18H18FNO |
|---|---|
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroethanol |
InChI |
InChI=1S/C18H18FNO/c19-17(13-21)16-11-20(12-16)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,18,21H,11-13H2 |
Clave InChI |
ODCWYJCJLKPTBX-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(CO)F)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


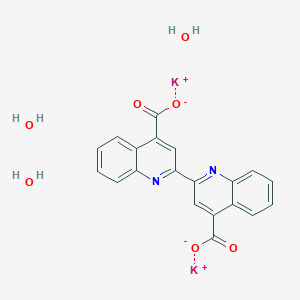


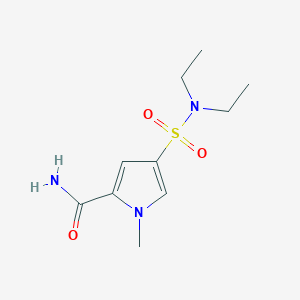
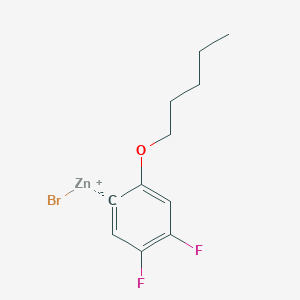
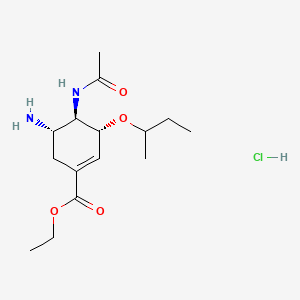
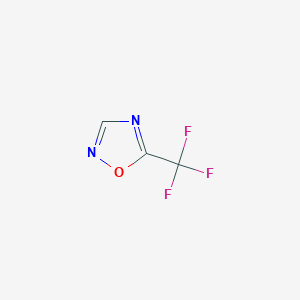
![3-(Furan-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14890761.png)
![6-Bromo-4-chloropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14890762.png)
